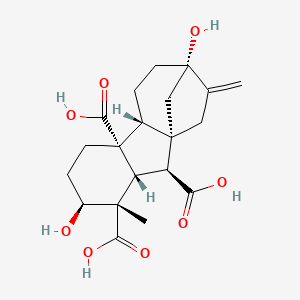

gibberellin A28

Description

Structure

3D Structure

Properties

Molecular Formula |

C20H26O8 |

|---|---|

Molecular Weight |

394.4 g/mol |

IUPAC Name |

(1S,2S,3S,4S,5S,8R,9R,12S)-5,12-dihydroxy-4-methyl-13-methylidenetetracyclo[10.2.1.01,9.03,8]pentadecane-2,4,8-tricarboxylic acid |

InChI |

InChI=1S/C20H26O8/c1-9-7-18-8-19(9,28)5-3-10(18)20(16(26)27)6-4-11(21)17(2,15(24)25)13(20)12(18)14(22)23/h10-13,21,28H,1,3-8H2,2H3,(H,22,23)(H,24,25)(H,26,27)/t10-,11+,12-,13-,17-,18+,19+,20-/m1/s1 |

InChI Key |

YPZCOEDTKIYBEB-ZVBXRXONSA-N |

SMILES |

CC1(C(CCC2(C1C(C34C2CCC(C3)(C(=C)C4)O)C(=O)O)C(=O)O)O)C(=O)O |

Isomeric SMILES |

C[C@]1([C@H](CC[C@@]2([C@@H]1[C@@H]([C@]34[C@H]2CC[C@](C3)(C(=C)C4)O)C(=O)O)C(=O)O)O)C(=O)O |

Canonical SMILES |

CC1(C(CCC2(C1C(C34C2CCC(C3)(C(=C)C4)O)C(=O)O)C(=O)O)O)C(=O)O |

Origin of Product |

United States |

Gibberellin Biosynthesis Pathways and Regulation

Early Biosynthetic Steps in Plastids

The initial phase of gibberellin synthesis takes place within the plastids and lays the foundational structure for this class of plant hormones. nih.gov

Isoprenoid Precursor Synthesis

The journey to synthesizing gibberellins (B7789140) begins with the creation of isoprenoid precursors. In higher plants, this primarily occurs through the methylerythritol phosphate (B84403) (MEP) pathway. wikipedia.org This pathway uses glyceraldehyde-3-phosphate and pyruvate (B1213749) to produce isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). researchgate.net Four molecules of IPP are then sequentially added to DMAPP to form the 20-carbon molecule geranylgeranyl diphosphate (GGDP), which is the universal precursor for all diterpenoids, including the entire family of gibberellins. researchgate.netyoutube.com

Formation of ent-Kaurene (B36324)

The first committed step in the biosynthesis of gibberellins is the conversion of the linear GGDP molecule into the tetracyclic hydrocarbon, ent-kaurene. This transformation is a two-step cyclization process catalyzed by two distinct enzymes. nih.govyoutube.com First, ent-copalyl diphosphate synthase (CPS) catalyzes the conversion of GGDP to ent-copalyl diphosphate (CDP). youtube.com Subsequently, ent-kaurene synthase (KS) facilitates the second cyclization, converting CDP into ent-kaurene. nih.gov

Oxidation and Hydroxylation Reactions in the Endoplasmic Reticulum

Following its synthesis in the plastid, ent-kaurene is transported to the endoplasmic reticulum (ER) for a series of oxidative reactions. youtube.com These modifications are primarily carried out by cytochrome P450 monooxygenases. youtube.com The enzyme ent-kaurene oxidase (KO) catalyzes the sequential oxidation of the C19 methyl group of ent-kaurene to form ent-kaurenol, then ent-kaurenal, and finally ent-kaurenoic acid. youtube.com Subsequently, another P450 enzyme, ent-kaurenoic acid oxidase (KAO), hydroxylates C7 and facilitates the contraction of the B-ring to produce GA12-aldehyde, which is then oxidized to form GA12. youtube.comyoutube.com GA12 is considered the first gibberellin in the pathway and the precursor to all other gibberellins in higher plants. youtube.com

Cytosolic Steps and Formation of Bioactive Gibberellins

The final stage of gibberellin biosynthesis occurs in the cytosol, where GA12 and its derivatives are converted into a wide array of other gibberellins, including the biologically active forms. youtube.com These reactions are catalyzed by a class of soluble enzymes called 2-oxoglutarate-dependent dioxygenases (2-ODDs). youtube.com

There are two main parallel pathways in the cytosol: the early 13-hydroxylation pathway and the non-13-hydroxylation pathway. nih.gov

In the non-13-hydroxylation pathway , GA12 is converted through a series of intermediates to GA9, which is then hydroxylated to form the bioactive GA4.

In the early 13-hydroxylation pathway , GA12 is first hydroxylated at C13 to form GA53. GA53 then undergoes a similar series of reactions to produce GA20, which is subsequently converted to the bioactive GA1. nih.gov

The formation of specific C20 gibberellins like GA28 occurs within this complex cytosolic network, representing one of the many structural variations derived from the GA12 precursor.

Enzymes Involved in Gibberellin Biosynthesis

The biosynthesis of gibberellins is a highly regulated process involving several key enzymes. The expression of the genes encoding these enzymes is controlled by developmental cues and environmental signals, ensuring that bioactive gibberellins are produced in the right tissues at the right time. nih.gov

ent-Copalyl Diphosphate Synthase (CPS)

ent-Copalyl diphosphate synthase (CPS) is a critical enzyme that catalyzes the first committed step in the gibberellin biosynthetic pathway. youtube.com It is located in the plastids and is responsible for the cyclization of the linear GGDP into the bicyclic intermediate, ent-copalyl diphosphate. nih.gov The activity of CPS is a significant regulatory point in the pathway, as it channels the precursor GGDP specifically towards gibberellin synthesis, away from other diterpenoid metabolic pathways. researchgate.net

Table 1: Key Enzymes in the Early Gibberellin Biosynthesis Pathway

| Enzyme | Abbreviation | Location | Substrate | Product |

|---|---|---|---|---|

| ent-Copalyl Diphosphate Synthase | CPS | Plastid | Geranylgeranyl diphosphate (GGDP) | ent-Copalyl diphosphate (CDP) |

| ent-Kaurene Synthase | KS | Plastid | ent-Copalyl diphosphate (CDP) | ent-Kaurene |

| ent-Kaurene Oxidase | KO | Endoplasmic Reticulum | ent-Kaurene | ent-Kaurenoic acid |

Table 2: Major Classes of Enzymes in Gibberellin Biosynthesis

| Enzyme Class | Location | Function | Examples |

|---|---|---|---|

| Terpene Cyclases | Plastid | Cyclization of GGDP to form ent-kaurene | CPS, KS |

| Cytochrome P450 Monooxygenases | Endoplasmic Reticulum | Oxidation of ent-kaurene to GA12 | KO, KAO |

ent-Kaurene Synthase (KS)

ent-Kaurene synthase (KS) is a key enzyme in the early stages of the gibberellin biosynthesis pathway. mdpi.com It is classified as a diterpene synthase and is responsible for catalyzing the second step in the two-step cyclization of GGDP to form the tetracyclic hydrocarbon intermediate, ent-kaurene. nih.govresearchgate.net This reaction follows the initial conversion of GGDP to ent-copalyl diphosphate (CDP), a reaction catalyzed by ent-copalyl diphosphate synthase (CPS). youtube.comresearchgate.net The KS enzyme then utilizes CDP as its substrate, converting it to ent-kaurene, which is the committed precursor for all gibberellins. youtube.comnih.gov

Biochemical studies have localized both CPS and KS to plastids. nih.gov The genes encoding KS have been identified and characterized in numerous plant species, including Arabidopsis thaliana and pumpkin (Cucurbita maxima). nih.gov In Arabidopsis, the GA2 locus encodes the KS enzyme, and mutations in this gene lead to a gibberellin-deficient dwarf phenotype. nih.gov Research indicates that KS is a critical rate-limiting enzyme in the GA biosynthetic pathway, and its expression can be influenced by environmental factors such as temperature and photoperiod. mdpi.comnih.gov

Table 1: Characteristics of ent-Kaurene Synthase (KS) in Gibberellin Biosynthesis

| Feature | Description | References |

|---|---|---|

| Enzyme Class | Diterpene synthase | researchgate.net |

| Substrate | ent-copalyl diphosphate (CDP) | nih.gov |

| Product | ent-kaurene | youtube.comnih.gov |

| Subcellular Location | Plastids | nih.gov |

| Genetic Locus (Arabidopsis) | GA2 | nih.gov |

| Function | Catalyzes the formation of the diterpene skeleton of gibberellins. | mdpi.com |

| Regulation | Expression is influenced by developmental and environmental signals. | nih.gov |

Cytochrome P450 Monooxygenases (e.g., ent-Kaurene Oxidase, GA13ox)

Following the synthesis of ent-kaurene in plastids, the pathway moves to the endoplasmic reticulum, where a series of oxidative reactions are catalyzed by cytochrome P450 monooxygenases (P450s). nih.govpnas.org These membrane-bound enzymes play a crucial role in modifying the ent-kaurene skeleton to produce the initial gibberellin structures. pnas.orgpnas.org

ent-Kaurene Oxidase (KO)

ent-Kaurene oxidase is a multifunctional P450 enzyme that catalyzes the sequential three-step oxidation of ent-kaurene at the C-19 position. pnas.orgoup.com This process converts ent-kaurene first to ent-kaurenol, then to ent-kaurenal, and finally to ent-kaurenoic acid. nih.gov The gene encoding KO has been identified in several species; in Arabidopsis, it corresponds to the GA3 locus. oup.com Mutations in this gene result in severe dwarfism due to the blockage of the GA biosynthesis pathway. oup.com In the fungus Gibberella fujikuroi, a similar enzyme encoded by the P450-4 gene performs the same multifunctional role. nih.gov

GA13ox (Gibberellin 13-oxidase)

Gibberellin 13-oxidase (GA13ox) is another critical cytochrome P450 enzyme that functions in the GA biosynthesis pathway, specifically in the early-13-hydroxylation pathway. pnas.orgresearchgate.net This enzyme is responsible for the 13-hydroxylation of GA12 to produce GA53. pnas.org GA53 serves as the precursor for the synthesis of GA1, a major bioactive gibberellin in many plant species, including rice. nih.govpnas.org In rice, two P450 genes, CYP714B1 and CYP714B2, have been identified to encode GA13-oxidase. pnas.org Research has shown that these enzymes play a role in fine-tuning GA activity, as the 13-hydroxylation can lead to GAs with different bioactivity levels. For example, GA4 (non-13-hydroxylated) is often more active than GA1 (13-hydroxylated). pnas.org

Table 2: Key Cytochrome P450 Monooxygenases in Gibberellin Biosynthesis

| Enzyme | Gene Example | Substrate(s) | Product(s) | Function | References |

|---|---|---|---|---|---|

| ***ent*-Kaurene Oxidase (KO)** | GA3 (Arabidopsis) | ent-kaurene | ent-kaurenoic acid | Catalyzes the three-step oxidation of ent-kaurene. | pnas.orgoup.com |

| GA 13-oxidase (GA13ox) | CYP714B1/B2 (Rice) | GA12 | GA53 | Catalyzes 13-hydroxylation, directing the pathway toward GA1 synthesis. | pnas.org |

2-Oxoglutarate-Dependent Dioxygenases (e.g., GA20ox, GA3ox)

The final stages of gibberellin biosynthesis occur in the cytoplasm and are catalyzed by a class of soluble enzymes known as 2-oxoglutarate-dependent dioxygenases (2-ODDs). nih.govnih.govrsc.org These enzymes are responsible for converting the C20-GA precursors (like GA12 and GA53) into the final bioactive GAs. nih.govfrontiersin.org They require Fe(II) and ascorbate (B8700270) as cofactors and utilize 2-oxoglutarate as a co-substrate. frontiersin.orgoup.com

GA20ox (Gibberellin 20-oxidase)

Gibberellin 20-oxidases are multifunctional 2-ODDs that catalyze several steps in the later part of the GA pathway. rsc.orgmdpi.com Their primary role is the sequential oxidation and eventual removal of the C-20 carbon from the GA skeleton, converting C20-GAs into C19-GAs. rsc.orgnih.gov For instance, GA20ox converts GA12 to GA9 (in the non-13-hydroxylation pathway) and GA53 to GA20 (in the 13-hydroxylation pathway). nih.gov Because these steps are often rate-limiting, GA20ox enzymes are considered key control points in GA biosynthesis. mdpi.com In many plants, including Arabidopsis and rice, GA20ox is encoded by a small gene family, with different members showing distinct tissue-specific and developmental expression patterns. researchgate.netmdpi.com Mutations in GA20ox genes, such as the rice sd1 (B1575903) ('green revolution' gene), lead to semi-dwarf phenotypes by reducing endogenous levels of active GAs. mdpi.comnih.gov

GA3ox (Gibberellin 3-oxidase)

Gibberellin 3-oxidases catalyze the final step in the formation of biologically active gibberellins. tandfonline.comrsc.org These enzymes introduce a hydroxyl group at the 3β-position of their immediate precursors. rsc.orgnih.gov Specifically, GA3ox converts GA9 to the highly active GA4, and GA20 to the active GA1. nih.govnih.gov Like GA20ox, GA3ox is also encoded by a small gene family in species such as Arabidopsis, with members exhibiting unique expression patterns in different tissues and at various developmental stages, such as in germinating seeds, vegetative tissues, and flowers. nih.govbioone.org This differential expression allows for precise spatial and temporal control over where and when bioactive GAs are produced. nih.govresearchgate.net

Genetic Regulation of Biosynthetic Genes (e.g., GA20ox, GA3ox)

The concentration of bioactive gibberellins within a plant is tightly regulated, primarily at the level of transcription of the biosynthetic genes, particularly the late-stage genes GA20ox and GA3ox. frontiersin.org This regulation allows the plant to modulate growth and development in response to both internal developmental programs and external environmental signals.

The expression of GA20ox and GA3ox genes is subject to feedback regulation by the GA signal itself. bioone.org High levels of bioactive GAs typically lead to the down-regulation of GA20ox and GA3ox transcripts, thus reducing GA synthesis. bioone.orgresearchgate.net Conversely, low GA levels or a blockage in GA signaling leads to an up-regulation of these genes. This feedback loop helps maintain hormonal homeostasis.

Furthermore, the expression of different members of the GA20ox and GA3ox gene families is distinctly regulated by environmental cues like light and temperature, which is crucial for processes such as light-induced seed germination and stem elongation in response to shade. tandfonline.comresearchgate.net Developmental signals also play a major role, with specific gene family members being expressed in particular organs, such as flowers, seeds, and elongating stems, to control localized growth processes. nih.govnih.gov Analysis of the promoter regions of these genes has identified various cis-acting regulatory elements, including gibberellin-responsive elements (GAREs), that are binding sites for transcription factors, enabling this complex and nuanced regulation. tandfonline.comresearchgate.net

Table 3: Summary of Research Findings on GA Biosynthesis Regulation

| Regulatory Mechanism | Target Genes | Effect | Significance | References |

|---|---|---|---|---|

| Feedback Regulation | GA20ox, GA3ox | High GA levels repress gene expression. | Maintains GA homeostasis. | bioone.org |

| Environmental Cues (Light, Temp) | GA20ox, GA3ox | Modulates expression to control germination and growth. | Links environmental signals to developmental responses. | tandfonline.comresearchgate.net |

| Developmental Cues | GA20ox, GA3ox | Tissue- and organ-specific expression. | Ensures localized GA production for specific processes like flowering and fruit development. | nih.govnih.gov |

| Hormonal Crosstalk | GA20ox, GA3ox | Expression influenced by other hormones like auxin. | Integrates GA signaling with other hormonal pathways. | mdpi.com |

Gibberellin Metabolism and Homeostasis

Deactivation Mechanisms of Gibberellins (B7789140)

The attenuation of the gibberellin signal is primarily achieved through enzymatic modification of bioactive GAs into inactive forms. Several key deactivation pathways have been identified.

2β-Hydroxylation by Gibberellin 2-Oxidases (GA2ox)

One of the most prominent mechanisms for gibberellin deactivation is 2β-hydroxylation, a reaction catalyzed by a class of enzymes known as Gibberellin 2-oxidases (GA2ox). These enzymes are 2-oxoglutarate-dependent dioxygenases that introduce a hydroxyl group at the C-2β position of the GA backbone, rendering the molecule biologically inactive.

The GA2ox enzyme family has been characterized in numerous plant species and is known to act on various bioactive GAs and their immediate precursors. For instance, GA1 is converted to the inactive GA8, and GA4 is converted to the inactive GA34 through this process. While it is plausible that Gibberellin A28, a C20-gibberellin, could be a substrate for a specific GA2ox, direct experimental evidence to confirm this hypothesis is currently lacking in the available research. The substrate specificity of different GA2ox isoforms is a complex area of study, and the complete range of substrates for these enzymes is yet to be fully elucidated.

Epoxidation

Another mechanism of GA deactivation involves epoxidation. This process has been notably studied in rice, where the enzyme ELONGATED UPPERMOST INTERNODE (EUI), a cytochrome P450 monooxygenase, catalyzes the epoxidation of bioactive GAs. This modification effectively inactivates the hormone. The role of epoxidation in the deactivation of a broad range of gibberellins across different plant species is an ongoing area of investigation. As with 2β-hydroxylation, there is no specific data currently available that demonstrates the epoxidation of this compound.

Methylation

The methylation of the C-6 carboxyl group of gibberellins represents another route for their inactivation. In Arabidopsis thaliana, GIBBERELLIN METHYLTRANSFERASE 1 (GAMT1) and GAMT2 are enzymes that catalyze this reaction. By converting GAs to their methyl esters, the plant can regulate the pool of active hormones. This process is thought to be particularly important during seed development. Whether this compound can be a substrate for these or similar methyltransferases in other species has not been experimentally demonstrated.

Mechanisms for Fine-Tuning Gibberellin Concentrations in Plant Tissues

Beyond the core biosynthetic and deactivation pathways, plants utilize several other strategies to fine-tune GA concentrations in specific tissues and at particular developmental stages. These include:

Tissue-specific gene expression: Genes for GA biosynthesis and deactivation are expressed in highly specific spatial and temporal patterns, allowing for precise control of GA levels in different parts of the plant.

Hormonal crosstalk: The gibberellin pathway is interconnected with other hormone signaling pathways, including those for auxin, abscisic acid, and ethylene (B1197577). These interactions can modulate GA metabolism and signaling to coordinate various aspects of plant development.

Environmental regulation: External cues such as light and temperature can influence the expression of GA metabolic genes, thereby adjusting plant growth and development in response to environmental conditions.

The contribution of this compound to these fine-tuning mechanisms remains an open question pending further research.

Gibberellin Perception and Signal Transduction

The Gibberellin Receptor GIBBERELLIN INSENSITIVE DWARF1 (GID1)

The primary receptor for gibberellin is a soluble protein named GIBBERELLIN INSENSITIVE DWARF1 (GID1). usp.brnih.gov Initially identified in rice, GID1 has homologs in other plant species, such as Arabidopsis thaliana, which possesses three functional GID1 orthologs (GID1a, GID1b, and GID1c). usp.broup.comnih.gov These receptors are localized in both the cytoplasm and the nucleus. researchgate.netsteberlab.org

Structurally, GID1 proteins share homology with hormone-sensitive lipases and are characterized by the presence of conserved amino acid motifs, including HGG and GXSXG. usp.broup.com However, they are catalytically inactive as hydrolases. biorxiv.org The GID1 protein consists of an N-terminal lid and a core domain that forms a binding pocket for bioactive GAs. biorxiv.org The binding of a bioactive GA molecule induces a conformational change in GID1, causing the N-terminal lid to close over the GA-binding pocket. biorxiv.orgresearchgate.net This conformational shift is crucial as it creates a surface for interaction with DELLA proteins, the master repressors of GA signaling. steberlab.orgresearchgate.net The affinity of GID1 for biologically active GAs is high, with dissociation constants in the range that can account for GA-dependent physiological responses. nih.gov

| Characteristic | Description | References |

|---|---|---|

| Name | GIBBERELLIN INSENSITIVE DWARF1 (GID1) | usp.brnih.gov |

| Type | Soluble protein | usp.brnih.gov |

| Localization | Cytoplasm and nucleus | researchgate.netsteberlab.org |

| Homology | Hormone-sensitive lipases | usp.broup.com |

| Function | Binds to bioactive gibberellins (B7789140), leading to a conformational change that promotes interaction with DELLA proteins. | steberlab.orgbiorxiv.orgresearchgate.net |

DELLA Proteins as Negative Regulators of Gibberellin Signaling

DELLA proteins are nuclear-localized transcriptional regulators that act as central repressors of gibberellin-responsive growth and development. csic.esnotulaebotanicae.ro They belong to the GRAS family of proteins, named after GIBBERELLIN INSENSITIVE (GAI), REPRESSOR OF GA1-3 (RGA), and SCARECROW (SCR). nih.gov In the absence of gibberellin, DELLA proteins accumulate and restrain plant growth. biologists.com

Structure and Functional Domains of DELLA Proteins

DELLA proteins are characterized by a unique N-terminal domain that contains the conserved DELLA motif (Asp-Glu-Leu-Leu-Ala), from which they derive their name, and a TVHYNP motif. nih.govmdpi.com This N-terminal region is critical for their regulatory function and for perceiving the GA signal via interaction with the GA-GID1 complex. mdpi.comnih.gov The C-terminal region contains a conserved GRAS domain, which is involved in mediating the repressive function of DELLA proteins, likely through interactions with other transcription factors. csic.esnih.gov The GRAS domain itself is composed of several motifs, including a nuclear localization signal (NLS), a leucine (B10760876) heptad repeat (LHR), VHIID, and SAW motifs. mdpi.comannualreviews.org

Ubiquitin-26S Proteasome Pathway in DELLA Degradation

The primary mechanism by which gibberellin promotes growth is by triggering the degradation of DELLA proteins. biologists.comtandfonline.com This process is mediated by the ubiquitin-26S proteasome system, a major pathway for targeted protein degradation in eukaryotes. nih.govmdpi.com

F-box Proteins (e.g., SLY1/SNZ, GID2) and SCF E3 Ubiquitin Ligase Complex

The specificity of the ubiquitin-mediated degradation of DELLA proteins is conferred by an E3 ubiquitin ligase complex known as the SCF complex. nih.gov The SCF complex is composed of three core subunits: Skp1, Cullin, and an F-box protein. nih.gov The F-box protein acts as a receptor, recruiting specific target proteins to the complex for ubiquitination. nih.gov

In the context of gibberellin signaling, the key F-box proteins are SLEEPY1 (SLY1) and SNEEZY (SNZ) in Arabidopsis and their ortholog GIBBERELLIN INSENSITIVE DWARF2 (GID2) in rice. biologists.comtandfonline.com These F-box proteins specifically recognize the GA-GID1-DELLA ternary complex. plos.orgportlandpress.com The F-box domain of SLY1/GID2 interacts with the Skp1 component of the SCF complex, thereby bringing the DELLA protein into proximity with the ubiquitin-conjugating machinery. aub.edu.lb

Gibberellin-Induced DELLA Degradation

The sequence of events leading to DELLA degradation begins with the binding of bioactive GA to the GID1 receptor. researchgate.net This induces a conformational change in GID1, which then allows it to bind to the N-terminal DELLA domain of a DELLA protein, forming a stable GA-GID1-DELLA complex. biorxiv.orgresearchgate.net The formation of this ternary complex is proposed to induce a conformational change in the DELLA protein itself, which enhances its recognition by the F-box protein SLY1/GID2. biologists.com

Integration of Gibberellin Signaling with Transcriptional Regulation

The degradation of DELLA proteins is the critical juncture where gibberellin signaling integrates with transcriptional machinery. By freeing various transcription factors from repression, the GA pathway modulates gene expression in response to both internal developmental programs and external environmental signals.

Phytochrome Interacting Factors (PIFs)

Phytochrome Interacting Factors (PIFs) are a subfamily of basic helix-loop-helix (bHLH) transcription factors that play a pivotal role in integrating light and gibberellin signals to control plant growth. frontiersin.orgnih.gov In the absence of gibberellin (and thus, in the presence of DELLA proteins), DELLAs physically interact with PIFs, such as PIF3 and PIF4. frontiersin.orgresearchgate.net This interaction sequesters the PIFs, preventing them from binding to their target DNA sequences and activating genes that promote elongation growth. frontiersin.orgfrontiersin.org

When bioactive GA triggers the degradation of DELLAs, PIFs are released and can actively promote the expression of their target genes, leading to responses like hypocotyl elongation. researchgate.net This mechanism is particularly important in the dark, where PIFs accumulate. Light signals, perceived by phytochromes, also lead to the degradation of PIFs, adding another layer of regulation. frontiersin.org Therefore, the DELLA-PIF module acts as a crucial molecular co-incidence detector, allowing significant growth to occur only when light is absent (high PIF levels) and gibberellin is present (low DELLA levels). researchgate.net Research has also shown that PIFs can create a negative feedback loop by directly activating the expression of DELLA genes, thus contributing to the homeostasis of the GA signaling pathway. frontiersin.orgnih.gov

GATA-type Transcription Factors (GNC, CGA1/GNL)

Downstream of the DELLA-PIF interaction are the GATA-type transcription factors, specifically GNC (GATA, NITRATE-INDUCIBLE, CARBON-METABOLISM INVOLVED) and its homolog GNL (GNC-LIKE), also known as CGA1. frontiersin.orgnih.gov These two functionally redundant transcription factors act as repressors of several gibberellin-mediated responses, including germination, stem elongation, and flowering, while promoting greening. nih.govoup.com

The expression of GNC and GNL is repressed by bioactive GA. pnas.org This repression is dependent on the degradation of DELLA proteins and the subsequent activity of PIFs. frontiersin.orgnih.gov Chromatin immunoprecipitation studies have shown that PIFs can directly bind to the promoters of GNC and GNL, indicating that PIFs actively repress their expression. nih.govresearchgate.net When GA levels are low, DELLA proteins accumulate, which in turn inactivates PIFs. This inactivation of PIF repressors leads to an up-regulation of GNC and GNL transcription. nih.gov The GNC and GNL proteins then act to repress growth. Conversely, when GA is present, DELLAs are degraded, PIFs are active, and the transcription of GNC and GNL is repressed, thus promoting growth. pnas.org This places GNC and GNL as key repressors of GA signaling that function downstream of the primary DELLA-PIF regulatory module. nih.gov

GRAS-domain Family Proteins

The gibberellin signaling pathway is intrinsically linked to the GRAS family of plant-specific transcriptional regulators. The DELLA proteins themselves are a prominent subfamily of GRAS proteins, characterized by a highly conserved C-terminal GRAS domain and a unique N-terminal DELLA domain. biologists.comnih.gov The GRAS domain is essential for protein-protein interactions, including the crucial interaction with the GID1 receptor and various transcription factors. biologists.comoup.com

DELLA proteins, as central hubs in the GA pathway, interact with and regulate the activity of over 150 other proteins, many of which are transcription factors. oup.com Beyond the DELLAs, other GRAS proteins are also involved in the network. For instance, SCARECROW-LIKE 3 (SCL3) acts as a positive regulator of GA signaling. SCL3 can compete with other transcription factors for binding to DELLA, thereby antagonizing the growth-repressing function of DELLAs. oup.com This interplay among different members of the GRAS family highlights the complexity and layered control within the gibberellin response pathway.

Other Downstream Transcription Factors

The influence of gibberellin signaling extends to a wide array of other transcription factors, integrating the GA pathway with other hormonal and developmental signals.

MYB Transcription Factors : In cereal aleurone layers, the R2R3-type MYB transcription factor, GAMYB, is a major activator of GA-inducible genes, such as those encoding α-amylase. annualreviews.orgwikidoc.org Its expression is induced by GA, and it binds to a specific cis-regulatory element known as the GA-responsive element (GARE) in the promoters of its target genes. oup.comwikidoc.org

Auxin Response Factors (ARFs) : There is significant crosstalk between gibberellin and auxin signaling. GNC and GNL, the GATA factors repressed by GA, are also direct transcriptional targets of AUXIN RESPONSE FACTOR 2 (ARF2). pnas.orgresearchgate.net Furthermore, GA can promote the abundance of ARF2 protein, suggesting a mechanism where GA can enhance auxin-related responses. pnas.org

Brassinosteroid-Related Factors : Gibberellin signaling directly intersects with the brassinosteroid (BR) pathway. DELLA proteins can interact with BRASSINAZOLE RESISTANT 1 (BZR1), a key transcription factor in BR signaling. nih.govmdpi.com This interaction inhibits BZR1 activity, demonstrating that DELLAs act as a node to integrate signals from both growth-promoting hormones. mdpi.com

Other Interactors : Research has identified numerous other transcription factors that are physically targeted by DELLA proteins, including jasmonate ZIM-domain (JAZ) proteins (linking to defense responses), and SQUAMOSA PROMOTER BINDING PROTEIN-LIKE (SPL) proteins (regulating developmental phase transitions). nih.govmdpi.com In barley, two HvSPY-interacting (HSI) proteins, a myb and a NAC family transcription factor, were found to act as negative regulators of GA-induced α-amylase expression. nih.gov

This broad network of interactions allows the gibberellin signaling pathway, initiated by bioactive GAs, to exert fine-tuned control over a vast range of transcriptional programs, thereby orchestrating complex growth and developmental processes throughout the plant life cycle.

Interactive Data Tables

Table 1: Key Transcription Factor Families in Gibberellin Signaling

| Family Name | Key Members | Role in GA Pathway | Interaction Mechanism |

|---|---|---|---|

| bHLH | PIF3, PIF4, PIF5 | Growth Promoters | Repressed by DELLA binding; activated upon DELLA degradation. frontiersin.orgresearchgate.net |

| GATA | GNC, GNL/CGA1 | Growth Repressors | Transcriptionally repressed by PIFs in a GA-dependent manner. frontiersin.orgnih.gov |

| GRAS | DELLA (RGA, GAI, etc.), SCL3 | Central Repressors (DELLAs), Positive Regulator (SCL3) | DELLAs bind to and inactivate other TFs; SCL3 competes for DELLA binding. biologists.comoup.com |

| MYB | GAMYB | Activator of Hydrolase Genes | Expression induced by GA; binds to GARE elements in target promoters. oup.comwikidoc.org |

| ARF | ARF2 | Integrator with Auxin Signaling | Regulates GNC/GNL; protein abundance influenced by GA. pnas.orgresearchgate.net |

| BZR | BZR1 | Integrator with Brassinosteroid Signaling | Repressed by DELLA binding. nih.govmdpi.com |

Compound and Protein List

Physiological Roles of Gibberellins in Plant Development

Stem Elongation and Cell Expansion

A primary and most dramatic effect of gibberellins (B7789140) is the promotion of stem elongation, which is achieved through the stimulation of both cell division and cell elongation. omexcanada.combyjus.comgcwgandhinagar.com This action allows plants to grow taller, a critical factor for competing for light. ficosterra.com The mechanism involves gibberellins activating enzymes that loosen the cell wall, allowing for cell expansion. omexcanada.com Studies on peas have shown that gibberellins influence the physical properties of the cell wall, reducing its resistance to expansion. nasa.gov While many gibberellins exhibit potent effects on stem growth, research indicates that Gibberellin A28 has weak growth-promoting activity on rice seedlings and oat mesocotyls. medchemexpress.com In a study on the Japanese morning glory (Pharbitis nil), GA28 showed no significant effect on shoot elongation compared to the water control. amanote.com

Seed Germination and Dormancy Breaking

Gibberellins are fundamental in breaking seed dormancy and initiating germination. wikipedia.orgomexcanada.com In many seeds, particularly those of cereal grains, the embryo releases gibberellins after imbibing water. wikipedia.org These hormones then diffuse to the aleurone layer, a specialized cell layer surrounding the endosperm, where they induce the synthesis and secretion of hydrolytic enzymes, such as α-amylase. wikipedia.org This enzyme breaks down stored starch in the endosperm into sugars, providing the necessary energy and nutrients for the growing embryo. wikipedia.orgficosterra.com Gibberellin treatment can often overcome the need for specific environmental cues like light or cold stratification that some seeds require for germination. byjus.comuaf.edu While this role is well-established for bioactive gibberellins, specific research detailing the direct role of this compound in seed germination and dormancy breaking is not extensively covered in the available literature.

Flowering and Floral Development

Gibberellins play a complex role in the transition from vegetative growth to flowering. omexcanada.comficosterra.com In many long-day plants, an increase in gibberellin levels is a key signal for inducing flowering. slideshare.net Research in Arabidopsis has shown that gibberellins promote flowering by activating floral meristem identity genes like LEAFY. uni.edunih.gov However, the effect can vary significantly between different gibberellins and plant species. researchgate.net In some cases, gibberellin application can even delay or inhibit flowering, as seen in mango trees. dpi.qld.gov.au A study examining the effects of various gibberellins on flower formation in Pharbitis nil found that this compound, at the concentrations tested, had no more effect on promoting flowering than the water control, suggesting it is not a primary regulator in this process for this species. amanote.com

Fruit Development and Parthenocarpy

Gibberellins are crucial for fruit development, influencing fruit set, growth, size, and shape. omexcanada.comficosterra.comresearchgate.net Following fertilization, a surge in gibberellin synthesis in the ovules, often triggered by auxin, stimulates cell division and expansion in the ovary wall, leading to fruit growth. nih.govnih.gov This hormonal action ensures that the development of the fruit is synchronized with the development of the seeds within it. nih.gov The application of gibberellins can lead to parthenocarpy, the development of fruit without fertilization, resulting in seedless fruits. slideshare.net Research has identified the presence of this compound in the fruits of the yellow lupine (Lupinus luteus). usp.br

Leaf Expansion and Senescence

Gibberellins are involved in promoting the expansion of leaves, contributing to a larger surface area for photosynthesis. omexcanada.comnih.gov The regulation of leaf size is a critical aspect of plant development, influenced by a network of hormonal signals. nih.gov Later in the plant's life cycle, during senescence, the levels of bioactive gibberellins typically decline. frontiersin.org Leaf senescence is a controlled process of nutrient remobilization from the leaves to other parts of the plant. nih.gov Exogenous application of active gibberellins can often delay this process, indicating their role in repressing senescence. frontiersin.orgallen.in Specific research detailing the direct involvement of this compound in leaf expansion or the regulation of senescence is not prominent in the currently reviewed scientific literature.

Sex Expression in Flowers

Gibberellins can influence the determination of sex in the flowers of dioecious and monoecious plants. slideshare.netgcwgandhinagar.com In many species, particularly cucurbits, the application of gibberellins promotes the formation of male flowers (staminate flowers). byjus.comresearcherslinks.com This effect is thought to be part of the complex hormonal balance, including interactions with ethylene (B1197577), that directs the developmental pathway of floral primordia. gcwgandhinagar.com For instance, applying gibberellins to genetically female cannabis plants can induce the formation of male flowers. gcwgandhinagar.com While this is a known function of certain gibberellins, specific studies on the effect of this compound on sex expression were not found in the reviewed literature.

Shoot Apex Development

The shoot apical meristem (SAM) is the source of all above-ground organs, and its activity is tightly regulated by a network of genes and hormones. Gibberellins are required for the proper development of the shoot apex and the transition between different developmental phases, such as from juvenile to adult. frontiersin.orgcsic.es In poplar trees, for example, gibberellins are essential for shoot development, and the application of bioactive GAs can rescue bud set and promote the resumption of shoot apex development. frontiersin.orgcsic.es Gibberellins also interact with other hormones at the shoot apex to control processes like branching. frontiersin.orgnih.gov There is a lack of specific research in the reviewed sources detailing the precise role of this compound in the regulation of shoot apex development.

Data Tables

Table 1: Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C20H26O8 | uni.lu |

| Molecular Weight | 394.4 g/mol | uni.lu |

| Monoisotopic Mass | 394.16278 Da | uni.lu |

| Systematic Name | (1S,2S,3S,4S,5S,8R,9R,12S)-5,12-dihydroxy-4-methyl-13-methylidenetetracyclo[10.2.1.01,9.03,8]pentadecane-2,4,8-tricarboxylic acid | uni.lumetabolomicsworkbench.org |

| InChIKey | YPZCOEDTKIYBEB-ZVBXRXONSA-N | uni.lu |

Interactions and Crosstalk with Other Phytohormones

Reciprocal Interactions with Abscisic Acid (ABA)

Gibberellins (B7789140) and Abscisic Acid (ABA) are well-documented as having a mutually antagonistic relationship in many developmental processes, most notably in the regulation of seed dormancy and germination. nih.govnih.gov This reciprocal antagonism is a critical balancing act that determines the transition from a dormant seed to a growing seedling.

The balance between GA and ABA is pivotal. For instance, in seed maturation and dormancy, ABA levels are typically high, while GA levels are low. nih.gov Conversely, for germination to proceed, the balance must shift towards a higher GA to ABA ratio. nih.gov This interplay is regulated at the level of hormone metabolism and signaling. For example, ABA can promote the expression of genes like GA2ox7, which encodes an enzyme that deactivates gibberellins. nih.gov Conversely, gibberellins can inhibit ABA synthesis. nih.gov

Key transcription factors are central to mediating this antagonism. The ABA-INSENSITIVE4 (ABI4) protein, for instance, enhances ABA signaling and can increase ABA biosynthesis while simultaneously decreasing GA biosynthesis, thereby reinforcing seed dormancy. nih.gov

| Interacting Hormone | Type of Interaction | Key Processes Affected | Mediating Factors |

| Abscisic Acid (ABA) | Antagonistic | Seed dormancy, germination, stem elongation | ABI4, GA2ox7 |

Synergistic and Antagonistic Relationships with Auxins

The interaction between gibberellins and auxins is multifaceted, often exhibiting synergistic characteristics, particularly in promoting stem elongation and fruit development. nih.gov However, the nature of their relationship can be context-dependent, varying with the specific tissue and developmental stage.

Generally, auxins, such as Indole Acetic Acid (IAA), can positively influence gibberellin levels. nih.gov Auxin can stimulate the expression of genes encoding key enzymes in the GA biosynthesis pathway, such as GA3ox and GA20ox, while deactivating genes like GA2ox that catabolize active GAs. nih.gov This synergistic relationship is evident in processes like fruit set in tomato and root growth in pea plants. nih.gov

Conversely, gibberellins can modulate auxin-related gene expression. The outcome of this regulation depends on the specific Auxin Response Factors (ARFs) that are induced by GA. nih.gov In some contexts, particularly at high concentrations, auxin can act as an antagonist to GA-promoted growth. researchgate.net

| Interacting Hormone | Type of Interaction | Key Processes Affected | Mediating Factors |

| Auxins (e.g., IAA) | Primarily Synergistic | Stem elongation, fruit development, root growth | GA3ox, GA20ox, GA2ox, ARFs |

Complex Interactions with Ethylene (B1197577)

The relationship between gibberellins and ethylene is complex, with both antagonistic and synergistic interactions observed depending on the specific physiological process. In root growth, for instance, these hormones act antagonistically; GAs promote primary root growth, while ethylene represses it. nih.gov

Ethylene can modulate gibberellin homeostasis. Several studies have shown that ethylene can negatively affect GA biosynthesis genes in Arabidopsis. nih.gov This modulation of both biosynthetic and catabolic GA genes by ethylene has also been noted in other plant species like tomato and pea. nih.gov

In contrast, during the development of the apical hook in etiolated seedlings, a synergistic relationship is observed. The formation of this hook structure is a coordinated effort between ethylene and gibberellins. nih.gov Furthermore, DELLA proteins, which are key repressors of GA signaling, can interact with ethylene response factors, adding another layer of complexity to this hormonal crosstalk. nih.gov

| Interacting Hormone | Type of Interaction | Key Processes Affected | Mediating Factors |

| Ethylene | Antagonistic & Synergistic | Root growth, apical hook development | DELLA proteins, Ethylene Response Factors |

Interplay with Cytokinins

Gibberellins and cytokinins often exhibit antagonistic effects on various developmental processes. nih.gov For example, in tomato, these two hormones have opposing roles in plant growth. nih.gov Gibberellins can inhibit cytokinin signaling; exogenous application of GA has been shown to inhibit the induction of cytokinin primary response genes. nih.gov

Conversely, cytokinins can also inhibit a subset of GA responses, suggesting a mutual antagonistic interaction. nih.gov The ratio between gibberellins and cytokinins, rather than their absolute levels, often determines the final developmental outcome. nih.gov This balance is crucial for processes like shoot and root elongation, and cell differentiation.

| Interacting Hormone | Type of Interaction | Key Processes Affected | Mediating Factors |

| Cytokinins | Antagonistic | Shoot and root elongation, cell differentiation | Type A Tomato Response Regulators (TRRs) |

Coordination with Brassinosteroids

Gibberellins and brassinosteroids (BRs), both potent growth-promoting hormones, generally act cooperatively. nih.gov Brassinosteroids can act as master regulators of gibberellin biosynthesis. nih.gov In Arabidopsis, BRs have been shown to regulate the expression of key GA biosynthesis genes. nih.gov Mutants deficient in BR signaling exhibit impaired production of bioactive GAs. nih.gov

This coordination is mediated by transcription factors in the brassinosteroid signaling pathway. The BR-regulated transcription factor BES1 can bind to the promoters of GA biosynthesis genes, thereby controlling their expression in a BR-induced manner. nih.gov This indicates a hierarchical relationship where brassinosteroids can modulate plant growth by influencing gibberellin metabolism. nih.gov

| Interacting Hormone | Type of Interaction | Key Processes Affected | Mediating Factors |

| Brassinosteroids (BRs) | Cooperative/Synergistic | Stem elongation, seed germination | BES1 transcription factor |

Interference with Jasmonate Signaling

The interaction between gibberellins and jasmonates (JAs) often represents a trade-off between growth and defense. Gibberellins are primarily associated with growth, while jasmonates are key signaling molecules in plant defense responses. nih.gov This relationship is generally antagonistic. nih.gov

Jasmonate signaling can interfere with the gibberellin signaling cascade. nih.gov One mechanism for this interference involves the DELLA proteins. Jasmonates can delay the GA-mediated degradation of DELLA proteins. nih.gov Since DELLA proteins are growth repressors, their stabilization by jasmonates leads to growth inhibition, prioritizing defense over growth. nih.gov

Conversely, gibberellins can have an antagonistic effect on jasmonate signaling. nih.gov In stamen development, for example, GAs act through jasmonates to promote filament growth. GAs trigger the degradation of DELLA proteins, which in turn allows for the expression of JA-biosynthesis genes, leading to the production of jasmonates required for normal stamen development. zju.edu.cn

| Interacting Hormone | Type of Interaction | Key Processes Affected | Mediating Factors |

| Jasmonates (JAs) | Antagonistic | Growth-defense trade-off, stamen development | DELLA proteins, JAZ repressors |

Environmental Regulation of Gibberellin Pathways

Light Influence on Gibberellin Biosynthesis and Signaling

Light is one of the most critical environmental factors governing plant development, a process known as photomorphogenesis. It profoundly influences the gibberellin metabolic pathway, thereby affecting processes like seed germination, stem elongation (de-etiolation), and flowering time. phytohormones.infomdpi.com The regulation of GA levels by light is primarily mediated by photoreceptors, such as phytochromes and cryptochromes, which perceive the quality, intensity, and duration of light.

Research indicates that light regulates the transcript levels of key GA biosynthesis and deactivation genes. mdpi.com Genes encoding GA 20-oxidase (GA20ox) and GA 3-oxidase (GA3ox) , which catalyze the final steps toward bioactive GAs, are often upregulated by light or specific light conditions like long days. scispace.comnih.gov Conversely, genes for GA 2-oxidase (GA2ox) , which deactivates GAs, can also be modulated by light signals. tandfonline.com For instance, UV-B radiation has been shown to upregulate GA2ox1 and downregulate GA3ox1, leading to decreased levels of active GAs. tandfonline.com

Table 1: Influence of Light on the Expression of Key Gibberellin Metabolism Genes

| Environmental Factor | Gene | Plant Species | Observed Effect | Reference |

|---|---|---|---|---|

| Transfer from Short Day to Long Day | GA5 (GA20ox) | Arabidopsis | Expression increases | nih.gov |

| Transfer from Dark to Light | GA 20-ox & GA 3β-hy | Pea | Transcript levels increase | researchgate.net |

| UV-B Radiation | GA3ox1 | Arabidopsis | Expression is downregulated | tandfonline.com |

| UV-B Radiation | GA2ox1 | Arabidopsis | Expression is upregulated | tandfonline.com |

Temperature Effects on Gibberellin Metabolism and Responses

Temperature is a critical determinant of plant growth rate and developmental timing. Gibberellin pathways are highly responsive to temperature changes, mediating growth adjustments in response to both high and low temperatures.

High temperatures generally promote processes like stem elongation, often associated with an increase in the levels of bioactive GAs. In lettuce, for example, higher temperatures significantly up-regulated the expression of LsGA3ox1, a gene responsible for converting GA20 to the bioactive GA1, leading to increased GA1 content and stem elongation. researchgate.net

Conversely, low temperatures or cold stress typically restrict plant growth, a response linked to the reduction of bioactive GA levels. pnas.org This reduction can be achieved by suppressing GA biosynthesis genes or by enhancing GA deactivation. In maize leaves, cold stress was found to increase the activity of GA 2-oxidase, the enzyme responsible for GA catabolism. nih.gov This targeted degradation of GAs helps to slow growth in unfavorable cold conditions.

For Gibberellin A28, its levels are likely modulated by these temperature-dependent enzymatic activities. As GA28 is part of the C20-GA pool, its formation and conversion are subject to the same temperature-sensitive enzymes that regulate the entire pathway. For instance, conditions that alter the expression or activity of enzymes acting on its precursor, GA53, will consequently affect the production of GA28.

Table 2: Effects of Temperature on Gibberellin Metabolism

| Condition | Gene/Enzyme/Metabolite | Plant Species | Observed Effect | Reference |

|---|---|---|---|---|

| High Temperature | LsGA3ox1 Expression | Lettuce | Significantly upregulated | researchgate.net |

| High Temperature | GA1 Content | Lettuce | Increased | researchgate.net |

| Cold Stress | GA 2-oxidase Activity | Maize | Increased post-transcriptionally | nih.gov |

| Low Temperature | Bioactive GA levels | General | Reduced to restrict growth | pnas.orgwur.nl |

Responses to Abiotic Stress (e.g., Water Scarcity, Salinity, Cold)

Plants respond to abiotic stresses like drought, high salinity, and cold by activating complex signaling networks that often lead to growth restriction to conserve resources and enhance survival. Gibberellins (B7789140) play a central role in this process, with stress conditions generally causing a reduction in the levels of bioactive GAs. wur.nlfrontiersin.org This hormonal change is a key part of the plant's strategy to prioritize defense and survival over growth. nih.gov

The reduction in active GAs under stress is typically achieved through the transcriptional regulation of GA metabolism genes. Studies have shown that exposure to salt, osmotic, or cold stress often leads to the downregulation of GA biosynthesis genes (GA20ox, GA3ox) and the upregulation of GA deactivation genes (GA2ox). wur.nlfrontiersin.org For example, overexpressing certain GA2ox genes in rice resulted in plants that were more resistant to high-salinity stress, linking GA deactivation directly to stress tolerance. youtube.com Similarly, modeling of the GA pathway in maize under drought revealed that while GA20ox transcript levels decreased, the enzyme's activity was post-transcriptionally increased, but this was counteracted by a significant increase in the transcription of GA2ox genes, ultimately leading to lower bioactive GA levels. nih.gov

Carbon Availability and Gibberellin Content

The availability of carbon, primarily fixed through photosynthesis, is fundamental to plant growth as it provides the energy and building blocks for biomass accumulation. Plants have evolved mechanisms to coordinate growth signals, such as gibberellins, with their current carbon status to ensure that growth occurs only when sufficient resources are available.

Research in Arabidopsis has demonstrated a clear link between carbon availability and GA biosynthesis. gcwgandhinagar.com The expression of GA biosynthesis genes is influenced by carbon levels, particularly during the night when stored starch is utilized to fuel growth. The nighttime induction of the GA3ox1 gene was found to be dependent on carbon availability; when daytime light levels were reduced, leading to lower starch reserves, the nocturnal induction of GA3ox1 was hampered. gcwgandhinagar.com This led to reduced levels of bioactive GA4 and a corresponding decline in leaf expansion rate during the night. This indicates a model where the plant adjusts its bioactive GA levels on a daily basis in response to its carbon reserves, ensuring growth is tightly coupled with photosynthetic output.

For this compound, this regulatory link implies that its synthesis is also indirectly coupled to the plant's energy status. Since the entire GA pathway is modulated by carbon availability, the production of GA28 from its precursor GA53 is subject to the same control. In conditions of low carbon availability, the reduced expression of upstream biosynthesis genes would limit the flux into the GA pathway, thereby decreasing the synthesis of all downstream metabolites, including GA28.

Analytical Methodologies for Gibberellin Research

Quantitative Analysis Techniques

The precise quantification of endogenous gibberellins (B7789140) is fundamental to understanding their physiological roles. This is challenging due to their low concentrations in plant tissues and the structural similarity among different GA molecules.

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly accurate and sensitive method for the identification and quantification of gibberellins from plant extracts. This technique combines the superior separation capabilities of gas chromatography with the definitive detection power of mass spectrometry. The general procedure involves four main steps: extraction of GAs from the plant tissue, fractionation to purify the GA-containing portion, derivatization to make the GAs volatile, and finally, detection by GC-MS.

For quantitative analysis, stable isotope-labeled internal standards are often used to account for sample loss during purification. The mass spectrometer can be operated in selected ion monitoring (SIM) mode, where it selectively monitors for specific mass fragments characteristic of the target GA and its internal standard, providing high selectivity and sensitivity.

| Gibberellin | Retention Time (Typical Range) | Characteristic Mass Ions (m/z) (as methyl ester trimethylsilyl (B98337) ether) |

| Gibberellin A20 | 10-12 min | 418, 403, 375, 359 |

| Gibberellin A28 | Varies by column/conditions | 524 (M+), 509, 465, 375 |

| Gibberellin A1 | 11-13 min | 506, 491, 448, 375 |

| Gibberellin A4 | 9-11 min | 418, 403, 387, 359 |

This table presents illustrative data for common gibberellins to demonstrate the type of information generated by GC-MS analysis. Exact values can vary based on specific instrumentation and conditions.

Capillary Electrophoresis (CE) is an alternative analytical technique that offers rapid analysis with low consumption of samples and reagents. When coupled with a Diode Array Detector (DAD), CE allows for the simultaneous quantification of multiple phytohormones, including gibberellins. Separation is achieved in a fused-silica capillary based on the differential migration of charged molecules in a background electrolyte under the influence of a high-voltage electric field.

The DAD provides spectral information across a range of wavelengths for the compounds as they pass the detector, which aids in confirming compound identity and assessing peak purity. While CE-DAD has been effectively developed and validated for the analysis of more common gibberellins like Gibberellic Acid (GA3) in commercial biostimulants and plant extracts, specific methods and research findings detailing the analysis of this compound using this technique are not widely documented in the scientific literature. The development of such a method would typically involve optimizing parameters like the background electrolyte composition and pH, separation voltage, and injection time to achieve adequate resolution and sensitivity.

| Parameter | Typical Value/Condition | Purpose |

| Capillary | Fused-silica, 50 µm i.d. | Provides the medium for electrophoretic separation. |

| Background Electrolyte | 50 mM Borate Buffer (pH 9.3) | Carries the current and maintains pH; affects analyte charge and mobility. |

| Separation Voltage | +20 kV to +30 kV | Driving force for the separation of analytes. |

| Injection Method | Hydrodynamic (50 mbar for 5-35 s) | Introduces a precise volume of the sample into the capillary. |

| Detection | Diode Array Detector (190-400 nm) | Monitors absorbance, allowing for quantification and spectral confirmation. |

This table illustrates typical parameters for a CE-DAD method developed for gibberellin analysis, primarily based on studies of GA3.

In situ Hybridization for Spatial Correlation Studies

While FRET-based biosensors provide real-time information on the concentration of bioactive gibberellins, in situ hybridization offers a complementary approach to understand the spatial patterns of gibberellin metabolism. This molecular technique is used to localize specific messenger RNA (mRNA) transcripts within a section of tissue, providing a snapshot of gene expression in individual cells or cell types.

In the context of this compound research, in situ hybridization is a powerful tool for identifying the sites of gibberellin biosynthesis and catabolism. This compound is an inactive catabolite in the gibberellin pathway, formed from the bioactive gibberellin A4 by the action of an enzyme called GA 2-oxidase (GA2ox). By creating labeled nucleic acid probes that are complementary to the mRNA of the specific GA2ox gene responsible for this conversion, researchers can visualize precisely where the enzyme is being produced within the plant.

The methodology involves several key steps:

Tissue Preparation : Plant tissues are carefully fixed and embedded to preserve their cellular structure and the integrity of the mRNA.

Probe Synthesis : A labeled probe (e.g., with radioisotopes or fluorescent dyes) that is antisense to the target mRNA sequence is synthesized.

Hybridization : The labeled probe is applied to the tissue sections, where it binds specifically to its complementary mRNA sequence.

Detection : The location of the bound probe is visualized using techniques appropriate for the label, such as autoradiography for radioactive probes or fluorescence microscopy for fluorescent probes.

By using in situ hybridization to map the expression of key genes in the gibberellin metabolic pathway, such as GA20-oxidase (involved in synthesis of GA precursors) and GA3-oxidase (involved in the final step of bioactive GA synthesis), alongside GA2-oxidase (involved in catabolism), a comprehensive picture of gibberellin homeostasis can be constructed. For instance, detecting high levels of GA2ox mRNA in a specific tissue region would strongly suggest that this is a site where bioactive gibberellins are being deactivated to forms like this compound. This information is critical for correlating the presence of specific gibberellins with developmental events and physiological functions.

| Gene Family | Function in Gibberellin Pathway | Relevance to GA28 |

| GA20-oxidase (GA20ox) | Catalyzes multiple steps in the later stages of GA biosynthesis, producing precursors to bioactive GAs. nih.gov | Indicates sites of precursor synthesis for bioactive GAs that can be converted to GA28. |

| GA3-oxidase (GA3ox) | Catalyzes the final step to produce bioactive GAs, such as the conversion of GA9 to GA4. | Pinpoints the locations where the direct precursor to GA28's parent molecule (GA4) is synthesized. |

| GA2-oxidase (GA2ox) | Inactivates bioactive GAs, for example, by converting GA4 into the inactive GA28. | Directly indicates the cellular sites of GA28 production (catabolism of bioactive GAs). |

Biotechnological and Agricultural Research Applications of Gibberellins

Impact on Crop Yield and Quality Improvement

Specific data on the impact of gibberellin A28 on crop yield and quality improvement is not available in the reviewed literature. Studies on yield enhancement typically involve the manipulation of bioactive gibberellin levels or the genes controlling their synthesis and signaling. nih.gov

Applications in Floriculture and Fruit Production

There are no documented applications of this compound in floriculture for promoting flowering or in fruit production to enhance fruit set and development. The floriculture and fruit industries rely on well-characterized gibberellins (B7789140) to achieve desired outcomes.

Strategies for Targeted Breeding Programs

No targeted breeding programs that specifically focus on modulating the levels of this compound have been reported. Breeding strategies for optimizing plant growth and yield through gibberellin pathways are directed at the genes controlling the synthesis and perception of bioactive forms.

Evolutionary Context of Gibberellin Signaling and Metabolism

Evolution of DELLA Proteins in Land Plants

DELLA proteins are central repressors of gibberellin signaling, and their evolution is a cornerstone of our understanding of how plants have adapted and diversified. nih.gov These proteins act as master regulators of growth, and their manipulation was a key factor in the Green Revolution. nih.gov The evolution of DELLA proteins is thought to have involved two significant duplication events, leading to a diversification of their functions across different plant lineages. nih.gov In vascular plants, DELLA proteins primarily function to repress responses to gibberellins (B7789140). nih.gov The canonical gibberellin signaling pathway, which involves the degradation of DELLA proteins, is believed to have arisen in the ancestor of vascular plants. nih.gov

However, there is no specific information available that directly links gibberellin A28 to the evolution of DELLA proteins. Research has focused on the broader interaction between bioactive gibberellins and DELLAs, without singling out the role of less common gibberellins like GA28 in this evolutionary narrative.

Emergence of Gibberellin Perception Modules

The perception of gibberellins is mediated by the GID1 family of nuclear receptors. nih.govplantae.orgnih.gov The evolution of these receptors from carboxylesterase-like proteins was a critical step in the establishment of the sophisticated gibberellin signaling system seen in modern plants. nih.govnih.gov Phylogenetic analyses of GID1 proteins from numerous plant species have revealed their diversification, particularly in eudicots, where different types of GID1 receptors have evolved with potentially specialized functions, such as enhanced sensitivity in roots. nih.govplantae.orgnih.gov This evolution of the receptor has occurred in coordination with the evolution of its ligands, the gibberellins, leading to a more complex and refined perception system. nih.gov

While studies have investigated how mutations in GID1 affect its affinity for various bioactive gibberellins like GA4, GA1, and GA3, there is no specific mention of this compound in the context of the emergence or evolution of these perception modules. nih.gov The specific affinity and signaling consequences of GID1 binding to this compound have not been detailed in the available research.

Comparative Network Analysis of Gibberellin Signaling Across Species

Comparative analyses of the gibberellin signaling network across different plant species are crucial for understanding the conservation and divergence of this vital pathway. These studies help to elucidate how the core components of the pathway—gibberellins, GID1 receptors, and DELLA proteins—interact and how these interactions have been modified throughout plant evolution.

Unfortunately, specific comparative network analyses that include or focus on the role of this compound are not present in the available scientific literature. The focus of such studies has been on the major bioactive gibberellins and the primary signaling components. Therefore, a detailed account of how this compound fits into the broader, evolving network of gibberellin signaling across different species cannot be constructed at this time.

Q & A

Q. What experimental methodologies are recommended for isolating and quantifying gibberellin A28 (GA28) in plant tissues?

To isolate GA28, use solvent extraction (e.g., methanol/water mixtures) followed by purification via solid-phase extraction (SPE) with C18 columns. Quantification can be achieved using high-performance liquid chromatography (HPLC) coupled with UV detection at 254 nm, as this wavelength optimizes sensitivity for gibberellins . For reproducibility, validate the method with internal standards (e.g., deuterated GA analogs) and report recovery rates and detection limits. Ensure sample matrices (e.g., plant species, tissue type) are standardized to minimize variability .

Q. How does GA28 differ structurally and functionally from other C20-gibberellins?

GA28 is a C20-gibberellin 20-carboxylic acid, characterized by a carboxyl group at the 20-position. Structurally, it lacks hydroxylation at C13 compared to GA1 or GA3, which influences its bioactivity. Functional studies in plants (e.g., Japanese pumpkin, winter squash) suggest GA28 acts as a biosynthetic intermediate rather than a bioactive end-product, with limited direct effects on stem elongation or fruit development . Confirm structural differences via nuclear magnetic resonance (NMR) and mass spectrometry (MS), and compare bioactivity using dwarf rice or Arabidopsis mutant assays .

Q. What are the primary natural sources of GA28, and how can these be leveraged in phytochemical studies?

GA28 is enriched in Cucurbita maxima (Japanese pumpkin), Phaseolus coccineus (scarlet bean), and Cucurbita moschata (winter squash). To study its ecological or metabolic roles, extract tissues during active growth phases (e.g., seed germination, flowering) and correlate GA28 levels with developmental stages using time-series sampling. Pair this with transcriptomic analysis of GA biosynthesis genes (e.g., GA20ox, GA3ox) to identify regulatory mechanisms .

Advanced Research Questions

Q. How can researchers address contradictions in reported bioactivity data for GA28 across plant species?

Discrepancies often arise from species-specific metabolic pathways or experimental design variations. For example, GA28 may exhibit promotive effects in Phaseolus hypocotyl elongation but negligible activity in Arabidopsis. To resolve contradictions:

- Standardize bioassays (e.g., use defined mutant lines with disrupted GA pathways).

- Control for endogenous GA levels via LC-MS/MS profiling.

- Compare dose-response curves across species and tissues, noting thresholds for physiological responses .

- Meta-analyze existing data to identify confounding variables (e.g., light conditions, hormone crosstalk) .

Q. What strategies optimize the detection of GA28 in complex biological matrices with low abundance?

Enhance sensitivity by:

- Derivatizing GA28 with fluorescent tags (e.g., dansyl chloride) for HPLC-fluorescence detection.

- Employing tandem mass spectrometry (LC-MS/MS) in multiple reaction monitoring (MRM) mode for selective ion transitions.

- Pre-concentrating samples using immunoaffinity columns with GA28-specific antibodies. Validate methods using spiked recovery experiments and report limits of quantification (LOQ) to ensure reproducibility .

Q. How should researchers design experiments to elucidate GA28’s role as a biomarker for specific plant physiological states?

- Hypothesis-driven approach : Link GA28 accumulation to stress responses (e.g., drought, pathogen exposure) via comparative metabolomics.

- Longitudinal sampling : Track GA28 levels across developmental stages and correlate with phenotypic markers (e.g., fruit yield, root architecture).

- Knockout/overexpression models : Use CRISPR-Cas9 to disrupt GA28 biosynthesis genes and observe phenotypic consequences.

- Data integration : Combine GA28 profiles with transcriptomic and proteomic datasets to map regulatory networks .

Q. What statistical and computational tools are critical for analyzing GA28’s interaction with other phytohormones?

- Multivariate analysis : Apply principal component analysis (PCA) or partial least squares regression (PLSR) to untangle GA28’s role in hormone crosstalk (e.g., with auxins or cytokinins).

- Network modeling : Use tools like Cytoscape to visualize GA28-associated metabolic pathways and predict regulatory nodes.

- Machine learning : Train models on omics datasets to identify GA28-linked biomarkers or stress-response signatures .

Methodological Best Practices

- Reproducibility : Document all experimental parameters (e.g., HPLC gradients, column specifications) and deposit raw data in repositories like Zenodo .

- Ethical compliance : Adhere to plant ethics guidelines (e.g., Nagoya Protocol) when sourcing species, and disclose conflicts of interest .

- Data validation : Use orthogonal methods (e.g., enzymatic assays vs. MS) to confirm GA28 identity and function .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.